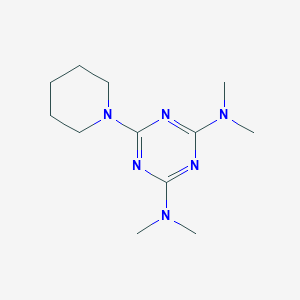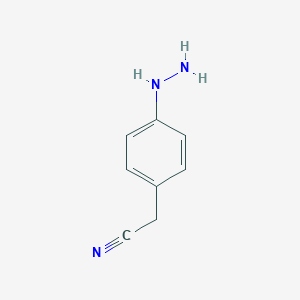
1,4-二氮杂环戊烷-1-羧酸乙酯
概述
描述
Ethyl 1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 . It has a molecular weight of 172.22 . The InChI code for this compound is 1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 1,4-diazepane-1-carboxylate consists of an ethyl ester group attached to a 1,4-diazepane ring . The SMILES string representation of this compound is O=C(OCC)N1CCCNCC1 .Physical And Chemical Properties Analysis
Ethyl 1,4-diazepane-1-carboxylate is a solid compound . It has a density of 1.0±0.1 g/cm3, a boiling point of 257.2±23.0 °C at 760 mmHg, and a flash point of 109.4±22.6 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .科学研究应用
有机合成中的有机催化:二氮杂环戊烷羧酸乙酯催化某些醛的氧-Cope重排,生成含环戊烷的产品。该反应对各种底物表现出耐受性,并提供高度的立体控制 (Barrett, Campbell, & Gleason, 2023)。
药理中间体的合成:1,4-二氮杂环戊烷-1-羧酸乙酯衍生物作为罗激酶抑制剂 K-115 等药理剂合成的关键中间体 (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012)。
超短效催眠药的开发:8-氧代-5,6,7,8-四氢-噻唑并[3,2-a][1,3]二氮杂环戊-3-羧酸乙酯等衍生物已被研究为超短效催眠药,在麻醉和术前用药中具有潜力 (El-Subbagh 等,2008)。
杂环化合物的合成:1,4-二氮杂环戊烷-1-羧酸乙酯衍生物已被用于合成各种 N-杂环化合物,扩大了有机合成的范围 (Dzedulionytė 等,2022)。
立体化学和催化研究:已对 (1S,9aS)-和 (1S,9aR)-1-苯基-4,9-二氧代六氢吡咯并[1,2-d][1,4]恶嗪-9a(7H)-羧酸乙酯的合成进行了研究,探索了立体化学和催化的各个方面 (Chelucci, Saba, Valenti, & Bacchi, 2000)。
反应机理探索:α-重氮-β-羟基酯与三氟化硼醚的反应研究涉及环状 2-重氮-3-羟基羧酸乙酯,提供了对复杂反应机理的见解 (Pellicciari 等,1996)。
苯二氮卓受体研究:已研究了乙基衍生物与其与脑苯二氮卓受体的结合,有助于了解神经药理学 (Uusi-Oukari & Korpi, 1990)。
神经药理学应用:1,4-二氮杂环戊烷-1-羧酸乙酯衍生物已被评估其作为超短效催眠药的潜力,提供了对神经药理学和麻醉学领域的见解 (Kadi 等,2008)。
安全和危害
属性
IUPAC Name |
ethyl 1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOGUSFYRBSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18739-39-4 | |
| Record name | ethyl 1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

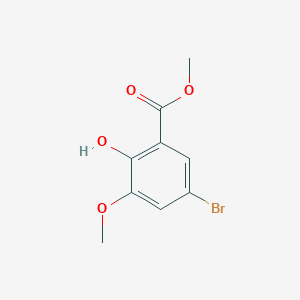
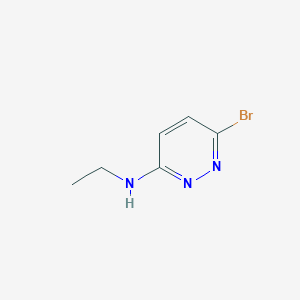
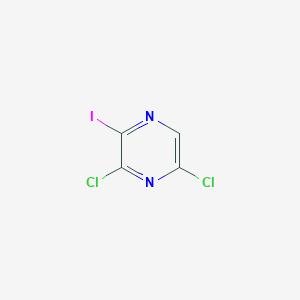
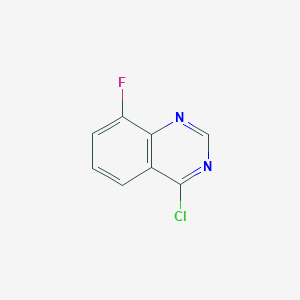

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)

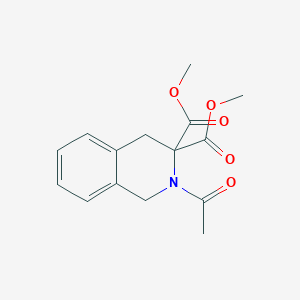

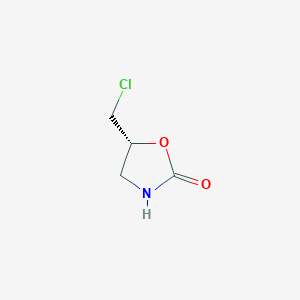
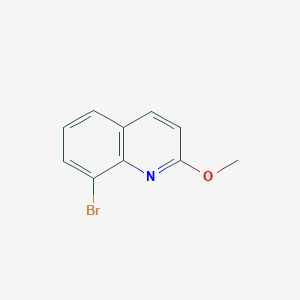
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
